rac Mono(3,5,5-trimethylhexyl) Phthalate

Descripción

Nomenclature and Structural Classification

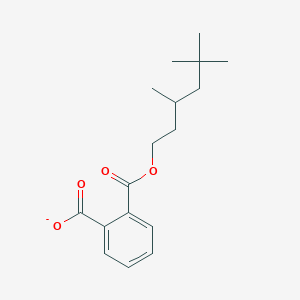

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester exhibits multiple systematic naming conventions that reflect its complex structural architecture and classification within organic chemistry frameworks. The compound's primary systematic name follows International Union of Pure and Applied Chemistry nomenclature guidelines, identifying the phthalic acid backbone with its characteristic 1,2-dicarboxylic acid substitution pattern on the benzene ring. Alternative nomenclature includes mono(3,5,5-trimethylhexyl) phthalate, 3,5,5-trimethylhexyl hydrogen phthalate, and phthalic acid mono(3,5,5-trimethylhexyl) ester, each emphasizing different aspects of the molecular structure.

The compound's Chemical Abstracts Service registry number 297182-83-3 provides unique identification within chemical databases and regulatory frameworks. Molecular formula characterization reveals C₁₇H₂₄O₄ composition with a calculated molecular weight of 292.37 grams per mole. The structural architecture features a benzene ring bearing two carboxylic acid functional groups in ortho position, with one carboxyl group esterified to a highly branched 3,5,5-trimethylhexyl alcohol chain. This branching pattern creates significant steric hindrance and influences the compound's physical properties, including reduced volatility and enhanced lipophilicity compared to linear alkyl chain analogs.

Spectroscopic identification relies on characteristic fragmentation patterns and nuclear magnetic resonance signatures that distinguish this branched monoester from related phthalate metabolites. The International Chemical Identifier key RJFYLVAMNLWRKY-UHFFFAOYSA-N provides standardized structural encoding for computational chemistry applications and database searches. Simplified Molecular Input Line Entry System representation enables structural visualization and molecular modeling studies essential for understanding environmental fate and transport processes.

Historical Context in Phthalate Chemistry

The development of phthalate chemistry traces its origins to the early twentieth century when industrial demands for plastic modification drove extensive research into plasticizer compounds. Phthalate-based plasticizers emerged in the 1920s as essential additives for polyvinyl chloride applications, fundamentally transforming polymer processing and product development across numerous industries. The first commercially significant phthalate ester, di(2-ethylhexyl) phthalate, was introduced as a plasticizer for newly developed hard plastic polyvinyl chloride in the 1930s, establishing precedent for the extensive phthalate family that followed.

Phthalate production experienced rapid diversification and exponential growth throughout the mid-twentieth century, paralleling polyvinyl chloride expansion across construction, home furnishings, transportation, apparel, food, and medical industries. By the 1970s, global phthalate production exceeded one billion pounds annually, reflecting widespread industrial adoption and integration into consumer products. The development of analytical methodologies for phthalate detection and quantification during this period laid groundwork for subsequent environmental monitoring and human exposure assessment programs.

Recognition of phthalate metabolism pathways emerged through toxicological research demonstrating rapid biotransformation of diester phthalates to corresponding monoester metabolites in biological systems. This metabolic understanding prompted development of biomonitoring techniques using urinary monoester concentrations as exposure indicators. The identification of specific phthalate monoesters, including 1,2-benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, as biologically active metabolites marked a significant advancement in exposure assessment methodology and environmental health research.

Contemporary phthalate chemistry encompasses sophisticated analytical techniques enabling detection and quantification of individual monoester compounds at environmental and biological trace levels. High-pressure liquid chromatography coupled with tandem mass spectrometry has revolutionized phthalate metabolite analysis, providing unprecedented sensitivity and specificity for complex environmental and biological matrices. This analytical evolution has facilitated comprehensive understanding of phthalate metabolism, environmental distribution, and potential health implications.

Relationship to Parent Bis(3,5,5-trimethylhexyl) Phthalate

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester functions as the primary metabolic product of bis(3,5,5-trimethylhexyl) phthalate through enzymatic hydrolysis processes occurring in biological systems. The parent compound bis(3,5,5-trimethylhexyl) phthalate, bearing Chemical Abstracts Service number 14103-61-8, serves as a commercial plasticizer with molecular formula C₂₆H₄₂O₄ and molecular weight 418.6 grams per mole. This diester phthalate exhibits characteristic properties of phthalate plasticizers, including low volatility, high oil solubility, and effective polymer chain separation capabilities.

Metabolic conversion pathways demonstrate preferential hydrolysis of one ester bond through esterase enzyme activity, yielding the monoester metabolite while retaining one free carboxylic acid group. This biotransformation process occurs rapidly following exposure, with monoester formation representing the predominant metabolic fate of the parent diester compound. The resulting monoester exhibits altered physicochemical properties compared to the parent compound, including increased polarity, enhanced water solubility, and modified tissue distribution patterns.

Structural comparison reveals identical alkyl chain composition between parent and metabolite compounds, with the critical difference being the presence of one free carboxylic acid group in the monoester. This structural modification significantly influences biological behavior, as demonstrated by altered membrane interactions, cellular uptake mechanisms, and excretion pathways. The branched 3,5,5-trimethylhexyl chain structure remains intact throughout metabolic conversion, preserving specific steric and electronic properties that distinguish this compound family from linear alkyl chain phthalates.

Environmental occurrence patterns reflect the widespread use of the parent bis(3,5,5-trimethylhexyl) phthalate in commercial applications and subsequent metabolic conversion in biological systems. Detection of the monoester metabolite in environmental matrices, including water, soil, and biological tissues, provides evidence of parent compound exposure and metabolic processing. The relationship between parent and metabolite concentrations serves as a valuable tool for exposure assessment and environmental monitoring programs.

Significance in Environmental Chemistry Research

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester occupies a central position in contemporary environmental chemistry research due to its role as a biomarker for phthalate exposure and its potential endocrine disrupting properties. Environmental monitoring programs increasingly utilize monoester phthalate concentrations as indicators of population-level exposure to parent diester compounds, providing critical data for regulatory decision-making and public health assessment. The compound's detection in diverse environmental matrices, including surface water, groundwater, soil, and sediment samples, demonstrates widespread environmental distribution and persistence.

Biomonitoring applications leverage the compound's status as a specific metabolite to assess human exposure patterns through urinary analysis. High-pressure liquid chromatography tandem mass spectrometry methodologies enable detection and quantification at nanogram per milliliter concentrations, facilitating comprehensive exposure assessment across diverse populations. These analytical capabilities have revealed ubiquitous human exposure to phthalate compounds, with monoester metabolites detected in the majority of tested individuals across multiple demographic groups.

Research investigations focus on the compound's potential biological effects, particularly regarding endocrine system interactions and cellular membrane modifications. Studies demonstrate that phthalate monoesters can affect membrane fluidity and cell-cell contact formation, suggesting multiple mechanisms for biological activity. These findings contribute to growing understanding of phthalate toxicology and support continued research into exposure-response relationships for environmental health protection.

The compound serves as an important model system for understanding branched alkyl chain phthalate behavior in environmental and biological systems. Its unique structural features, including multiple methyl substitutions creating significant steric hindrance, influence environmental fate and transport processes compared to linear chain analogs. Research applications extend to development of analytical reference standards, validation of biomonitoring methodologies, and investigation of environmental transformation pathways.

Propiedades

IUPAC Name |

2-(3,5,5-trimethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-12(11-17(2,3)4)9-10-21-16(20)14-8-6-5-7-13(14)15(18)19/h5-8,12H,9-11H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYLVAMNLWRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C1=CC=CC=C1C(=O)O)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027637 | |

| Record name | Mono(3,5,5-trimethylhexyl) Phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297182-83-3 | |

| Record name | Mono(3,5,5-trimethylhexyl) Phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, commonly referred to as a phthalate ester, is a chemical compound primarily used as a plasticizer. It has garnered attention due to its biological activity and potential health implications. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1,2-benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester is . It is characterized by a benzene ring with two carboxylic acid groups and a branched alkyl chain. The structure contributes to its physical properties such as low volatility and hydrophobicity.

Cytotoxicity

Recent studies have demonstrated that 1,2-benzenedicarboxylic acid esters exhibit varying degrees of cytotoxicity against different cell lines. For instance:

- Cytotoxic Effects on Cancer Cell Lines : Research indicated that the compound showed significant cytotoxic activity against HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µg/mL) | Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The cytotoxic effects of the compound are attributed to several mechanisms:

- Induction of Apoptosis : Morphological changes in treated cancer cells suggest that the compound may induce apoptosis. This was evidenced by characteristic apoptotic features observed under microscopy.

- Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells, leading to increased cell death.

These mechanisms are critical in understanding how phthalate esters can selectively target cancerous cells while sparing normal cells.

Study on Phthalates

A comprehensive toxicity review highlighted the biological activities of various phthalates including mono(3,5,5-trimethylhexyl) esters. The findings suggest that while these compounds can be effective against certain cancer cell lines, their environmental persistence raises concerns about potential endocrine-disrupting effects .

Antimicrobial Properties

In addition to cytotoxicity against cancer cells, some studies have explored the antimicrobial properties of related phthalate esters. For example, volatile oils derived from plants containing similar structures showed significant antibacterial activity with MIC values ranging from 100 to 800 µg/mL against various bacterial strains . This suggests a broad spectrum of biological activity associated with compounds structurally related to phthalates.

Aplicaciones Científicas De Investigación

Plasticizers in Polymeric Materials

One of the primary applications of 1,2-benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester is as a plasticizer in polymer formulations. Plasticizers are substances added to materials to increase their flexibility and workability. This compound is particularly effective in softening polyvinyl chloride (PVC), making it suitable for various applications such as:

- Flexible PVC products : Used in flooring, wall coverings, and electrical cables.

- Coatings and adhesives : Enhances the performance and durability of coatings used in construction and automotive industries.

Environmental Implications

Research indicates that phthalate esters, including 1,2-benzenedicarboxylic acid derivatives, can act as endocrine disruptors. This has led to increased scrutiny and regulation regarding their use in consumer products. Studies have shown that exposure to these compounds may have immunosuppressive effects . As a result:

- Regulatory Actions : Many countries are phasing out certain phthalates from consumer products due to health concerns.

- Alternatives Development : There is ongoing research into developing safer alternatives to traditional phthalate plasticizers.

Biodegradation Studies

Recent studies have focused on the biodegradation of phthalate esters to assess their environmental impact. Research has shown that certain bacterial strains can effectively degrade 1,2-benzenedicarboxylic acid esters under anaerobic conditions . This is significant for:

- Waste Management : Understanding the degradation pathways can help in developing better waste treatment processes.

- Environmental Remediation : Potential applications in bioremediation strategies for contaminated sites.

Case Study 1: Plasticizer Performance Evaluation

A study conducted by researchers evaluated the performance of various plasticizers, including mono(3,5,5-trimethylhexyl) phthalate in PVC formulations. The findings indicated that this compound provided superior flexibility and thermal stability compared to traditional plasticizers like diethyl phthalate .

| Property | Mono(3,5,5-trimethylhexyl) Phthalate | Diethyl Phthalate |

|---|---|---|

| Flexibility | High | Medium |

| Thermal Stability | Excellent | Good |

| Migration Resistance | High | Low |

Case Study 2: Immunotoxicity Assessment

In another study assessing the immunotoxic effects of various phthalates on laboratory animals, mono(3,5,5-trimethylhexyl) phthalate was found to exhibit significant immunosuppressive effects at higher concentrations . This highlights the need for careful monitoring of exposure levels in industrial settings.

Comparación Con Compuestos Similares

Structural and Molecular Differences

Phthalate esters vary in alkyl chain length, branching, and esterification degree. Key comparisons include:

Key Observations :

- Monoesters (e.g., target compound, mono(2-ethylhexyl)) have lower molecular weights and higher polarity than diesters, enhancing solubility in biological matrices .

- Branching (e.g., 3,5,5-trimethylhexyl in the target compound) reduces volatility and increases resistance to hydrolysis compared to linear chains .

Functional and Application Differences

- Industrial Plasticizers: Diesters like DINP and DIBP dominate plasticizer markets due to their compatibility with polymers and low migration rates . The target compound’s monoester structure limits its utility in plastics but may find niche roles in specialty coatings.

- Biological Activity: Monoesters exhibit bioactive properties. For example, mono(2-ethylhexyl) phthalate from marine organisms shows antimicrobial and antioxidant effects , while the target compound’s bioactivity remains underexplored.

- Natural Occurrence: The target compound and mono(2-ethylhexyl) ester are detected in plants (e.g., Medicago sativa seeds) and marine algae, suggesting ecological roles . Diesters, in contrast, are primarily synthetic.

Environmental and Health Considerations

- Toxicity: Diesters like DINP and DIBP are metabolized to monoesters in vivo, which are implicated in endocrine disruption . The target compound, as a preformed monoester, may bypass metabolic activation, altering its toxicological profile .

- Regulatory Status: DINP and DIBP face restrictions under REACH and EPA guidelines due to reproductive toxicity .

Métodos De Preparación

Direct Esterification of Phthalic Anhydride

The foundational method for synthesizing phthalate monoesters involves the controlled esterification of phthalic anhydride with 3,5,5-trimethylhexanol. As detailed in U.S. Patent 2,091,241, this reaction proceeds via a two-step mechanism:

-

Ring-Opening Addition : Phthalic anhydride reacts with the alcohol to form the monoester intermediate.

-

Equilibration : Under prolonged heating or catalytic conditions, the monoester may further react to form the diester.

Critical parameters for monoester selectivity include:

-

Molar Ratio : A 1:1 stoichiometry of phthalic anhydride to alcohol minimizes diester formation.

-

Temperature : Reactions conducted below 100°C favor monoester production, while temperatures exceeding 120°C promote diester conversion.

-

Catalysts : Acid catalysts (e.g., sulfuric acid) accelerate reaction rates but require precise control to avoid over-esterification.

Table 1: Optimization of Reaction Conditions for Monoester Synthesis

Solvent-Mediated vs. Solvent-Free Approaches

The choice of reaction medium significantly impacts monoester purity and isolation efficiency:

Solvent-Based Synthesis

Inert solvents like toluene or hexane facilitate homogeneous mixing and heat transfer. The National Institute of Standards and Technology (NIST) employs acetonitrile for preparing standardized monoester solutions, achieving mass fractions with uncertainties below 5%.

Solvent-Free Reactions

The patent literature describes a solvent-free process where phthalic anhydride and alcohol are heated directly. This method reduces purification complexity but requires meticulous temperature control to prevent thermal degradation of the monoester.

Purification and Characterization

Chromatographic Separation

Liquid chromatography tandem mass spectrometry (LC-MS/MS) on phenyl-modified stationary phases resolves monoesters from diesters and unreacted precursors. The NIST SRM 3060 certification protocol reports a relative standard deviation of <2% for mono(3,5,5-trimethylhexyl) phthalate using this approach.

Gravimetric Analysis

Analytical Validation

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) enhances the volatility of monoesters for GC-MS analysis. Limits of detection below 0.1 µg/L have been achieved in urinary metabolite studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR verify ester linkage formation and branching in the 3,5,5-trimethylhexyl chain. Characteristic shifts include:

-

Ester Carbonyl : δ 167–169 ppm (¹³C)

-

Aliphatic Protons : δ 0.8–1.6 ppm (¹H) for methyl and methylene groups

Industrial and Research Applications

Metabolic Studies

As a primary metabolite of di(3,5,5-trimethylhexyl) phthalate, this monoester is quantified in toxicokinetic analyses to assess human exposure. Urinary concentrations correlate with dietary intake of plasticizers.

Reference Material Production

Challenges in Monoester Synthesis

Q & A

Basic: What experimental strategies are recommended for synthesizing 1,2-benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester in laboratory settings?

Answer:

Synthesis typically involves partial esterification of phthalic anhydride with 3,5,5-trimethylhexanol under controlled conditions. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of phthalic anhydride to alcohol to favor monoester formation, minimizing diester byproducts .

- Catalysis : Acid catalysts (e.g., concentrated H₂SO₄) or enzymatic methods (lipases) improve reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization removes unreacted precursors .

- Characterization : Confirm purity via GC-MS (retention time comparison) and ¹H/¹³C NMR (ester carbonyl signals at ~168-172 ppm) .

Advanced: How does the monoester’s structural asymmetry impact its chromatographic separation from diester analogs?

Answer:

The monoester’s free carboxylic acid group increases polarity compared to diesters, enabling separation via:

- Reverse-Phase HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid). Monoesters elute earlier due to hydrophilic interactions .

- GC-MS : Derivatize the free acid (e.g., silylation) to reduce polarity and improve volatility. Monitor fragmentation patterns (e.g., m/z corresponding to trimethylhexyl fragments) .

- Data Contradictions : Discrepancies in retention times across studies may arise from column aging or derivatization efficiency .

Basic: What spectroscopic techniques are optimal for confirming the monoester’s structural integrity?

Answer:

- FT-IR : Identify ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and free carboxylic acid (O-H) at ~2500-3300 cm⁻¹ .

- NMR :

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions for the monoester, while diesters lack this signal .

Advanced: What mechanistic insights explain the environmental persistence of this monoester compared to diesters?

Answer:

- Hydrolysis Resistance : The bulky 3,5,5-trimethylhexyl group sterically hinders nucleophilic attack on the ester bond, slowing abiotic hydrolysis .

- Microbial Degradation : Limited enzyme specificity for branched monoesters reduces biodegradation rates. Aerobic degradation is slower than for linear diesters (e.g., di-n-octyl phthalate) .

- Photolysis : UV exposure generates free radicals, but the aromatic ring stabilizes intermediates, prolonging half-life .

Basic: How can researchers quantify this monoester in environmental matrices (e.g., water, soil)?

Answer:

- Extraction : Solid-phase extraction (C18 cartridges) for aqueous samples; Soxhlet extraction with acetone/hexane for soils .

- Detection :

- HPLC-UV : Use wavelengths ~225–254 nm for phthalate detection .

- LC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity in complex matrices .

- Calibration : Prepare standards in matrix-matched solvents to account for recovery losses .

Advanced: What molecular interactions drive the monoester’s potential endocrine-disrupting effects?

Answer:

- Receptor Binding : The monoester’s free carboxylic acid may hydrogen-bond with nuclear receptors (e.g., PPARγ), mimicking endogenous ligands .

- Lipophilicity : LogP values (estimated ~5.2) suggest moderate membrane permeability, enabling cellular uptake .

- In Silico Studies : Molecular docking simulations predict weaker binding affinity compared to diesters (e.g., DEHP), but metabolite toxicity requires validation .

Key Notes

- Regulatory Context : The compound’s structural similarity to regulated diesters (e.g., under EU REACH) warrants proactive hazard assessment .

- Data Gaps : Limited NIST spectral data for this monoester necessitates cross-validation with synthetic standards .

- Contradictions : Discrepancies in degradation rates may stem from assay conditions (e.g., microbial consortia, pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.